molecular formula C12H11ClN2O5S B11826370 5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde

5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde

Cat. No.: B11826370
M. Wt: 330.74 g/mol
InChI Key: GCFUVIVUYOVCBJ-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is a complex organic compound that belongs to the class of bicyclic aziridines. This compound is characterized by its unique structural features, including a bicyclo[3.1.0]hexane core, a chloro substituent, a nitrobenzenesulfonyl group, and an aldehyde functional group. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde can be achieved through a multi-step process involving various reagents and reaction conditions. One common synthetic route involves the following steps :

    Formation of the bicyclic aziridine core: This step typically involves the reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of ammonium acetate. The reaction proceeds through a one-pot, three-component reaction to yield the desired bicyclic aziridine compound.

    Introduction of the aldehyde group: The aldehyde functional group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the bicyclic aziridine with a formylating reagent such as POCl3 and DMF.

Chemical Reactions Analysis

5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Scientific Research Applications

5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of photochromic materials.

    Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound’s photochromic properties make it suitable for use in optical memory devices, molecular photonics, and other advanced technologies.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound’s bicyclic aziridine core and functional groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, thereby modulating their activity and function.

Properties

Molecular Formula

C12H11ClN2O5S

Molecular Weight

330.74 g/mol

IUPAC Name

5-chloro-3-(4-nitrophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde

InChI

InChI=1S/C12H11ClN2O5S/c13-12-5-11(12,8-16)6-14(7-12)21(19,20)10-3-1-9(2-4-10)15(17)18/h1-4,8H,5-7H2

InChI Key

GCFUVIVUYOVCBJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(CN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl)C=O

Origin of Product

United States

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